molecular formula C23H36O11 B13859763 methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate

methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate

Cat. No.: B13859763
M. Wt: 488.5 g/mol
InChI Key: RFMOIPHVGPMCMF-BYLIZHRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is a complex organic compound with a unique structure. It is characterized by the presence of multiple ester groups attached to an oxane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate typically involves multiple steps, including esterification and cyclization reactions. The starting materials are often simple organic molecules that undergo a series of transformations under controlled conditions. Common reagents used in the synthesis include acids, bases, and catalysts that facilitate the formation of ester bonds and the cyclization of the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester groups and oxane ring play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters and oxane derivatives with different substituents. Examples include:

  • Methyl (3R,6S)-3,4,5,6-tetrakis(2-ethylpropanoyloxy)oxane-2-carboxylate
  • Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylbutanoyloxy)oxane-2-carboxylate

Uniqueness

Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is unique due to its specific ester groups and the configuration of the oxane ring. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H36O11

Molecular Weight

488.5 g/mol

IUPAC Name

methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate

InChI

InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15?,16?,17?,23+/m1/s1

InChI Key

RFMOIPHVGPMCMF-BYLIZHRKSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.